(3Z)-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE
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Overview
Description
(3Z)-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group, an indole core, and a phenylimino group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions using fluorobenzene derivatives.
Formation of the Indole Core: The indole core is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reactions: The final step involves coupling the piperazine derivative with the indole core and introducing the phenylimino group through condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the piperazine and indole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted indole derivatives .
Scientific Research Applications
(3Z)-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3Z)-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 1-{[4-(4-fluorophenyl)piperazino]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one .
- 1-([4-(4-fluorophenyl)piperazino]methyl)-1H-1,2,3-benzotriazole .
Uniqueness
(3Z)-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct pharmacological properties .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H23FN4O |
---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-3-phenyliminoindol-2-one |
InChI |
InChI=1S/C25H23FN4O/c26-19-10-12-21(13-11-19)29-16-14-28(15-17-29)18-30-23-9-5-4-8-22(23)24(25(30)31)27-20-6-2-1-3-7-20/h1-13H,14-18H2 |
InChI Key |
IVBLMNULGYCEJC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O)C5=CC=C(C=C5)F |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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